2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine
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Overview
Description
ZY-444 is a small molecule compound with potential anticancer activity. It has been shown to inhibit the proliferation and metastasis of cancer cells, particularly in prostate and breast cancer . The compound targets pyruvate carboxylase, a key enzyme in tumor metabolism, and has demonstrated significant efficacy in inhibiting tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZY-444 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving aromatic rings and pyrimidine derivatives .
Industrial Production Methods
Industrial production of ZY-444 likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ZY-444 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ZY-444 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of ZY-444, which may have different biological activities and properties .
Scientific Research Applications
ZY-444 has a wide range of scientific research applications, including:
Mechanism of Action
ZY-444 exerts its effects by specifically targeting pyruvate carboxylase, an enzyme involved in the metabolic pathways of cancer cells. By inhibiting this enzyme, ZY-444 disrupts the production of metabolic intermediates necessary for tumor growth and proliferation. This leads to the inhibition of cancer cell metabolism and induces apoptosis (programmed cell death) in cancer cells . Additionally, ZY-444 has been shown to inhibit the TNF signaling pathway, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Erianin: Another pyruvate carboxylase inhibitor with similar anticancer properties.
N-Phenyl-4-pyrimidinamine Derivatives: Compounds with potent activities against tumor growth.
1,5-Diaryl-1,2,4-triazole Compounds: Novel agents targeting cancer cell metabolism.
Uniqueness of ZY-444
ZY-444 is unique due to its high specificity and potency in targeting pyruvate carboxylase. It has demonstrated superior efficacy in inhibiting tumor growth and metastasis compared to other similar compounds, such as erianin and N-phenyl-4-pyrimidinamine derivatives . Additionally, ZY-444 has shown promising results in preclinical studies, making it a potential candidate for further drug development .
Properties
IUPAC Name |
2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSPRUQNDJIWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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